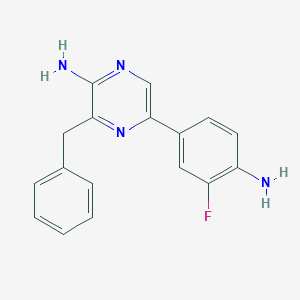
tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-4-formylphenol with 8-bromo-octanol to form the intermediate 8-(2-fluoro-4-formylphenoxy)octanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 8-(2-fluoro-4-carboxyphenoxy)octylcarbamate.
Reduction: 8-(2-fluoro-4-hydroxymethylphenoxy)octylcarbamate.
Substitution: Products depend on the nucleophile used, such as 8-(2-amino-4-formylphenoxy)octylcarbamate.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenoxy groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate involves its interaction with molecular targets through its functional groups. The fluoro-substituted phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl 4-fluoro-2-formylphenylcarbamate: Similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl (2-fluorophenyl)carbamate: Lacks the formyl group, leading to different reactivity and applications.
Uniqueness: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is unique due to the combination of a long alkyl chain, a fluoro-substituted phenoxy group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
tert-butyl N-[8-(2-fluoro-4-formylphenoxy)octyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FNO4/c1-20(2,3)26-19(24)22-12-8-6-4-5-7-9-13-25-18-11-10-16(15-23)14-17(18)21/h10-11,14-15H,4-9,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGCHHGDGFCCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC1=C(C=C(C=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














